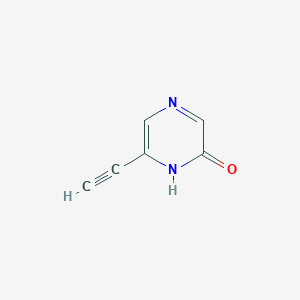
6-Ethynylpyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Ethynylpyrazin-2(1H)-one is a nitrogen-containing heterocyclic compound characterized by the presence of an ethynyl group attached to the pyrazin-2(1H)-one ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynylpyrazin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with pyrazin-2(1H)-one as the starting material.
Ethynylation Reaction: The pyrazin-2(1H)-one undergoes an ethynylation reaction, where an ethynyl group is introduced to the pyrazine ring.
Reaction Conditions: The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and a copper(I) catalyst to facilitate the ethynylation process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale ethynylation reactions using continuous flow reactors to ensure efficiency and consistency. The process is optimized to minimize by-products and maximize yield.
Chemical Reactions Analysis
Types of Reactions: 6-Ethynylpyrazin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form ethylamine derivatives.
Substitution: The pyrazine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions are typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst.
Substitution: Nucleophilic substitution reactions may use alkyl halides and strong bases.
Major Products Formed:
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Ethylamine derivatives.
Substitution Products: Various substituted pyrazines.
Scientific Research Applications
6-Ethynylpyrazin-2(1H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound has shown potential as an antimicrobial and antifungal agent.
Medicine: It is being investigated for its potential use in drug discovery, particularly in the development of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
6-Ethynylpyrazin-2(1H)-one is similar to other pyrazine derivatives, such as pyrrolopyrazine and pyrimidine derivatives. its unique ethynyl group provides distinct chemical properties and reactivity compared to these compounds. The presence of the ethynyl group enhances its potential for further functionalization and application in various fields.
Comparison with Similar Compounds
Pyrrolopyrazine
Pyrimidine derivatives
Pyridazine derivatives
Properties
Molecular Formula |
C6H4N2O |
|---|---|
Molecular Weight |
120.11 g/mol |
IUPAC Name |
6-ethynyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C6H4N2O/c1-2-5-3-7-4-6(9)8-5/h1,3-4H,(H,8,9) |
InChI Key |
ANFRWKCRNXGEMT-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CN=CC(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


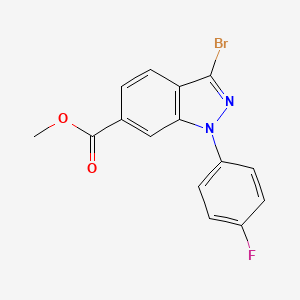
![5,6-Dichloro-2-(chloromethyl)-1H-benzo[d]imidazole hydrochloride](/img/structure/B15223805.png)
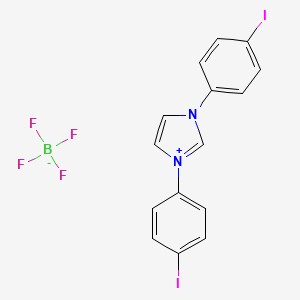
![7-Bromo-4-chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B15223814.png)

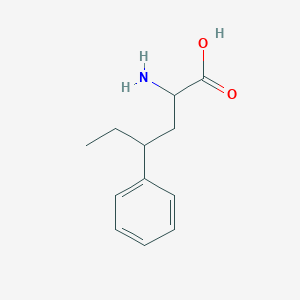

![Tripotassium;4-[3,5-bis(2-oxidophenyl)-1,2,4-triazol-1-yl]benzoate;iron(3+)](/img/structure/B15223844.png)
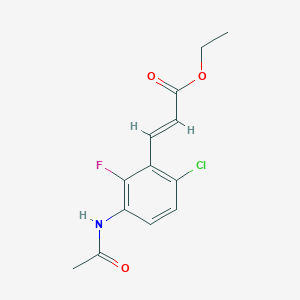


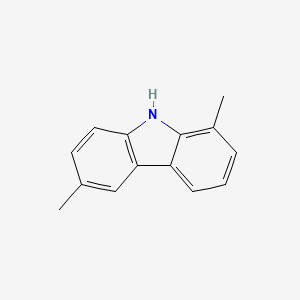
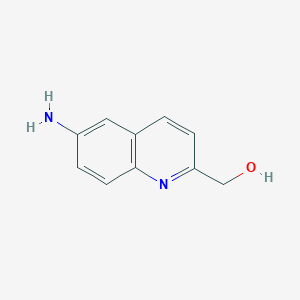
![1,3,4-Thiadiazol-2-amine, 5-[4-(1-methylethoxy)phenyl]-](/img/structure/B15223881.png)
